![molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0](/img/structure/B2896491.png)

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

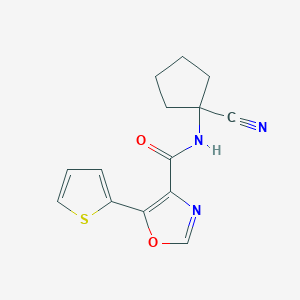

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It carries biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties .

Synthesis Analysis

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves the use of imidazo[1,2-a]pyridines carrying hydrazone and 1,2,4-triazoles . The reaction sequence employed for the synthesis of target compounds is given in the referenced paper .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies . In the FTIR spectrum, new peaks at 3,448, 3,256, and 3,159 cm−1 have appeared corresponding to hydrazidic NH and NH2 groups, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide include a molecular weight of 269.1 . The compound has an IUPAC name of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide .Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tuberculosis (TB) activity. A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated activity against replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” could potentially be explored for similar antituberculosis applications.

Material Science: Structural Character

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry and is also useful in material science due to its structural character . The specific compound could be investigated for its properties and potential applications in material science.

Organic Syntheses: Pharmaceutical Intermediates

Compounds like 6-Bromoimidazo[1,2-a]pyridine have been used as intermediates in organic syntheses . “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may serve as a valuable intermediate for the synthesis of various pharmaceuticals.

Drug Development: Drug Prejudice Scaffold

The imidazopyridine moiety is considered a “drug prejudice” scaffold due to its prevalence in drug development . The bromo and methyl groups present in “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may offer unique interactions with biological targets, making it a candidate for drug development studies.

Future Directions

The future directions for the study of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide could involve further exploration of its anticonvulsant properties and potential applications in medicinal chemistry. The discovery of new safer antiepileptic drugs (AEDs) with proper mechanisms of action may circumvent the shortcomings of current anticonvulsants .

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant potency against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, including anticancer, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibition, and insecticidal activities .

properties

IUPAC Name |

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCPEDXGOPKYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)

![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)